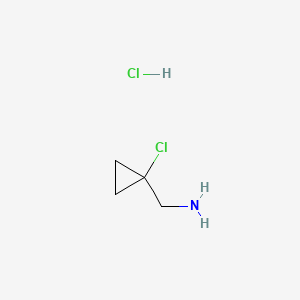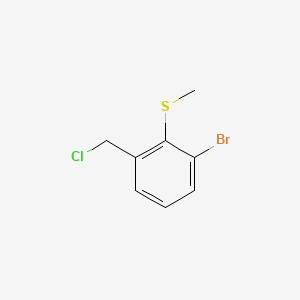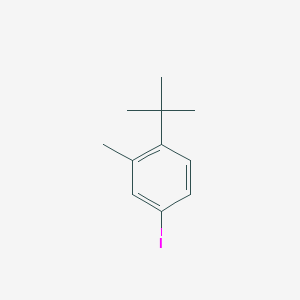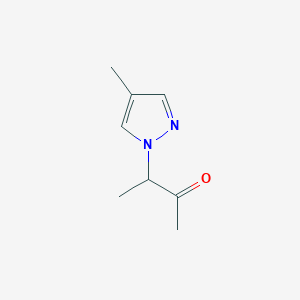
3-(4-Methyl-1h-pyrazol-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is an organic compound with the molecular formula C8H12N2O It is a pyrazole derivative, characterized by a pyrazole ring attached to a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-methyl-1H-pyrazole with butan-2-one under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
Uniqueness
3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the pyrazole ring can affect the compound’s electronic properties and its interactions with molecular targets .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(4-methylpyrazol-1-yl)butan-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7(2)8(3)11/h4-5,7H,1-3H3 |
Clé InChI |
VBQPBFSJKPXTMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


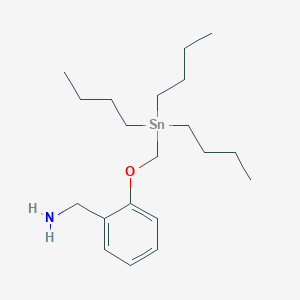
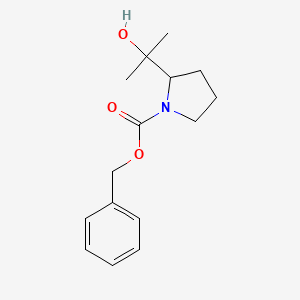

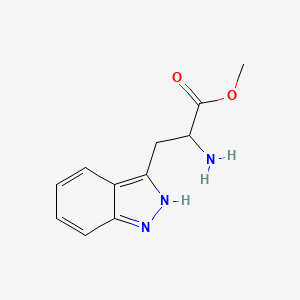
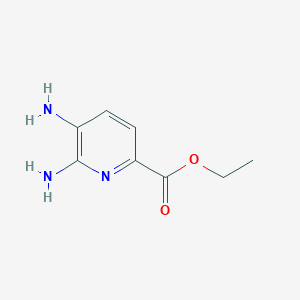


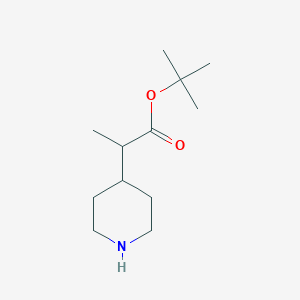
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

